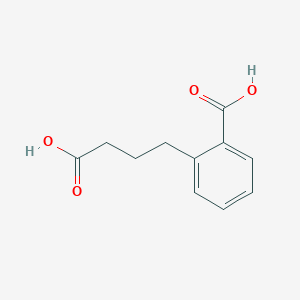
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 314.99 .
Synthesis Analysis
Pinacol boronic esters, such as our compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there are reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Chemical Reactions Analysis
Pinacol boronic esters are known to undergo a variety of reactions. For example, they can be used in Suzuki-Miyaura coupling . Protodeboronation of these esters, particularly using a radical approach, has been reported .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 130-135 °C .科学的研究の応用
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a prominent application of boronic acid esters, including 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester . This reaction is widely used for creating carbon-carbon bonds in organic synthesis . It allows for the joining of two different organic groups, often leading to the formation of complex molecules used in pharmaceuticals, agrochemicals, and materials science.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Boronic acids and their derivatives are commonly used in suzuki-miyaura cross-coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
The compound likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium catalyst that has undergone oxidative addition with an electrophilic organic group . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The susceptibility of boronic pinacol esters to hydrolysis, particularly at physiological ph, may impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester’s action are likely dependent on the specific context of its use . In the context of Suzuki-Miyaura cross-coupling reactions, the compound’s action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
Environmental factors, such as pH, can influence the action, efficacy, and stability of 2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester . For instance, the compound’s susceptibility to hydrolysis increases at physiological pH, which may affect its stability and reactivity .
特性
IUPAC Name |
2-(2-bromo-6-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BBrFO2/c1-8-6-7-9(16)10(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCTMFOBKRHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-3-methylphenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


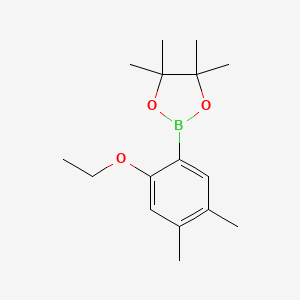
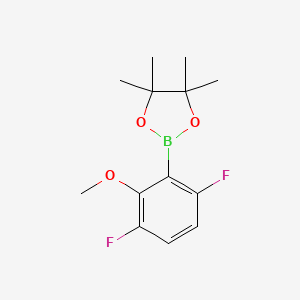



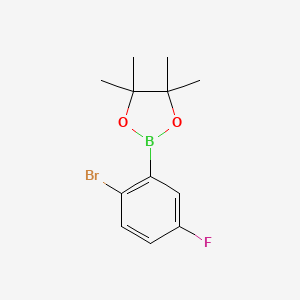


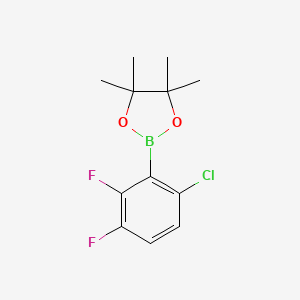
![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)
